(S)-2-Amino-2-(pyridin-2-YL)acetic acid

Descripción general

Descripción

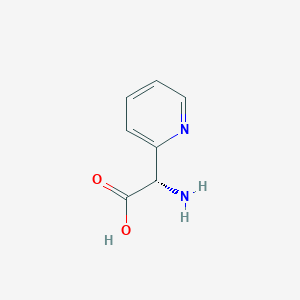

(S)-2-Amino-2-(pyridin-2-YL)acetic acid is a chiral amino acid derivative that features a pyridine ring attached to the alpha carbon of glycine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(pyridin-2-YL)acetic acid typically involves the use of chiral starting materials

Actividad Biológica

(S)-2-Amino-2-(pyridin-2-YL)acetic acid, also known as pyridylalanine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a pyridine ring attached to the alpha carbon of the amino acid backbone. Its structure can be represented as follows:

This compound exhibits both hydrophilic and lipophilic properties, making it suitable for various biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Cyclin-Dependent Kinase Inhibition : Research indicates that derivatives of 2-amino pyridines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the suppression of cell proliferation in various cancers .

- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis .

Biological Activities

The following table summarizes various biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

- Cancer Treatment : A study highlighted the use of this compound derivatives as potential CDK inhibitors, demonstrating significant anti-proliferative effects on cancer cell lines such as MCF-7 and HeLa. The compounds showed IC50 values in the low micromolar range, indicating potent activity against cell proliferation .

- Neuroprotective Studies : In an experimental model of neurodegeneration, this compound exhibited protective effects against neuronal death induced by oxidative stress. The compound was shown to decrease markers of apoptosis and enhance neuronal survival rates .

- Inflammation Models : In vivo studies using rat models for arthritis demonstrated that treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (S)-2-amino-2-(pyridin-2-YL)acetic acid exhibits a range of biological activities, making it a candidate for therapeutic applications:

- Anti-inflammatory Properties : Studies have suggested potential anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation.

- Anticancer Activity : Preliminary investigations have indicated that this compound may inhibit cancer cell growth, particularly in cisplatin-resistant cell lines. For instance, derivatives of aminopyridine compounds have shown promising results in targeting multiple cellular networks involved in cancer development .

- Interactions with Biological Targets : The compound's ability to form hydrogen bonds and engage in electrostatic interactions with proteins is critical for understanding its mechanism of action .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Cancer Treatment : Its derivatives have been tested for efficacy against various cancer cell lines, showing significant inhibition rates compared to traditional therapies. Ongoing studies are focused on elucidating specific binding affinities to cancer-related proteins .

- Neurological Disorders : Given its structural similarity to neurotransmitters, there is potential for applications in treating neurological disorders. Research is ongoing to investigate its effects on neurotransmitter systems.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent .

Case Study 1: Anticancer Activity

A study published in 2021 demonstrated that derivatives of this compound exhibited significant cytotoxicity against cisplatin-resistant cancer cell lines. The most active compound showed IC50 values of 15.57 µM in parent cells and 11.52 µM in resistant cells, highlighting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another research effort, newly synthesized derivatives of pyridine were evaluated for their antimicrobial activity using the disc diffusion method. Several compounds demonstrated good efficacy against both bacterial and fungal strains, suggesting that this compound derivatives could serve as effective antimicrobial agents .

Propiedades

IUPAC Name |

(2S)-2-amino-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBAFRWEGCWGI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297560 | |

| Record name | (αS)-α-Amino-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228568-37-3 | |

| Record name | (αS)-α-Amino-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228568-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.